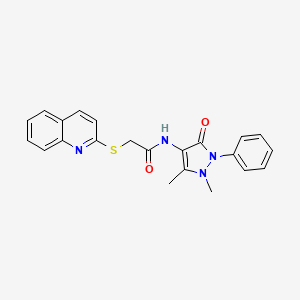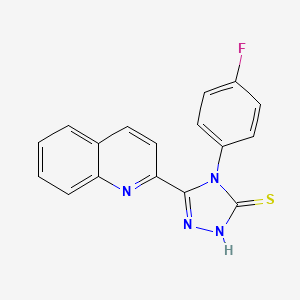![molecular formula C13H9Cl2N5 B14944502 4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)
4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE is a complex organic compound that features a pyridine ring substituted with a tetraazole ring and a dichlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the substitution of a hydrogen atom on the tetraazole ring with a 2,6-dichlorobenzyl group. This can be achieved using a nucleophilic substitution reaction.
Coupling with Pyridine: The final step involves coupling the tetraazole derivative with a pyridine ring. This can be done using various coupling agents and catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzyl Alcohol: This compound shares the dichlorobenzyl group but lacks the tetraazole and pyridine rings.
2,4-Dichlorobenzyl Alcohol: Similar to the above but with a different substitution pattern on the benzyl group.
2,6-Dichlorobenzoyl Chloride: This compound has a similar dichlorobenzyl group but is used primarily as a reagent in organic synthesis.
Uniqueness
4-[2-(2,6-DICHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE is unique due to its combination of a tetraazole ring, a dichlorobenzyl group, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C13H9Cl2N5 |
|---|---|
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
4-[2-[(2,6-dichlorophenyl)methyl]tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9Cl2N5/c14-11-2-1-3-12(15)10(11)8-20-18-13(17-19-20)9-4-6-16-7-5-9/h1-7H,8H2 |
Clave InChI |
NAUYCTUEVPUODK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944428.png)
![N-(3-methylphenyl)-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B14944439.png)
![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)
![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)

![2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B14944513.png)
![3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)

![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)
![2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
